2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a benzodioxole and benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide typically involves the coupling of a benzodioxole derivative with a benzothiazole derivative. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium carbonate (Cs2CO3) and a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at room temperature.
Substitution: Sodium methoxide (NaOMe) in methanol (CH3OH) at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole and benzothiazole moieties can interact with various biological pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 4-(1,3-benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]pyrimidine
Uniqueness
2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide is unique due to its dual benzodioxole and benzothiazole structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and potential therapeutic applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-15(18-16-17-11-3-1-2-4-14(11)23-16)8-20-10-5-6-12-13(7-10)22-9-21-12/h1-7H,8-9H2,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSPFDJCRQTOAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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